N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a thioether-linked acetamide group. The molecule is substituted with two 4-methylphenyl groups at distinct positions: one on the triazole ring and another on the acetamide nitrogen. This dual substitution likely enhances its lipophilicity and steric bulk, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-3-7-15(8-4-13)23-17(27)11-28-20-18-19(21-12-22-20)26(25-24-18)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXZPOQNLWIILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the 4-methylphenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazolopyrimidine ring to its corresponding dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine-Based Analogs
The closest structural analog is N-(4-fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (CAS: 863459-62-5) . Both compounds share the triazolopyrimidine core and a thioether-linked acetamide group. Key differences lie in the substituents:
- Target compound : 4-methylphenyl on the acetamide nitrogen.
- Fluorinated analog : 4-fluorobenzyl on the acetamide nitrogen.
Impact of Substituents :
- The 4-fluorobenzyl group in the analog introduces electronegativity, which may enhance dipole interactions or alter metabolic stability.
Thiazole-Pyrazole Hybrids
describes thiazole derivatives, such as 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8e) , which exhibited significant analgesic activity . While structurally distinct (thiazole-pyrazole vs. triazolopyrimidine), these compounds share critical pharmacophoric features:
- Acetamide backbone : Facilitates hydrogen bonding.
- Aryl substituents : 4-methylphenyl in both the target compound and 8e.
Functional Insights :
- In compound 8e, the 4-methylphenyl group contributed to enhanced analgesic activity, suggesting that this substituent may optimize steric and electronic interactions with biological targets .
- The triazolopyrimidine core in the target compound could offer unique binding advantages due to its fused heterocyclic system, which is absent in thiazole derivatives.
Biological Activity
N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C25H23N3O3S
- Molecular Weight : 477.6 g/mol
- IUPAC Name : 3-methyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Antimicrobial Activity
Research has shown that compounds containing the pyrimidine and triazole moieties exhibit notable antimicrobial properties. For instance:
- A study demonstrated that derivatives of pyrimidine were synthesized and screened for their antibacterial activity against various pathogens such as E. coli, S. aureus, and C. albicans .
- The presence of specific functional groups significantly influenced the antimicrobial efficacy, with certain derivatives showing higher activity than standard antibiotics .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies:
- One investigation reported that triazole-containing hybrids exhibited potent cytotoxic effects against cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating significant potency compared to control compounds .
- The mechanism of action includes the induction of apoptosis and inhibition of cell migration through the modulation of reactive oxygen species (ROS) levels .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:
| Compound Structure | Activity | Observations |
|---|---|---|
| Pyrimidine Derivatives | Antibacterial | Higher activity against B. subtilis and P. aeruginosa |
| Triazole Hybrids | Anticancer | Induced apoptosis in cancer cells; affected migration |
| Sulfanyl Substituents | Antimicrobial | Enhanced efficacy against fungi |
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
